molecular formula C28H40O8 B13410817 4Alpha-Phorbol 12,13-Dibutyrate

4Alpha-Phorbol 12,13-Dibutyrate

Cat. No.: B13410817
M. Wt: 504.6 g/mol
InChI Key: BQJRUJTZSGYBEZ-NQGQECDZSA-N
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Preparation Methods

The synthesis of 4Alpha-Phorbol 12,13-Dibutyrate typically involves multiple steps starting from phorbol. One documented method involves a nine-step synthesis process to convert phorbol into 12-Epi-phorbol-12,13-dibutyrate . The reaction conditions often require specific reagents and catalysts to ensure the correct stereochemistry and functional group transformations.

Chemical Reactions Analysis

4Alpha-Phorbol 12,13-Dibutyrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Although less common, reduction reactions can alter the ketone group in the structure.

    Substitution: The ester groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Mechanism of Action

4Alpha-Phorbol 12,13-Dibutyrate exerts its effects primarily by activating protein kinase C. This activation leads to a cascade of intracellular events, including the phosphorylation of various target proteins. The compound also promotes the synthesis of nitric oxide and affects calcium signaling within cells . The molecular targets include protein kinase C isoforms, endothelial nitric oxide synthase, and various calcium channels .

Comparison with Similar Compounds

4Alpha-Phorbol 12,13-Dibutyrate is often compared to other phorbol esters like phorbol 12-myristate 13-acet

Properties

Molecular Formula

C28H40O8

Molecular Weight

504.6 g/mol

IUPAC Name

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate

InChI

InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26+,27-,28-/m1/s1

InChI Key

BQJRUJTZSGYBEZ-NQGQECDZSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C

Canonical SMILES

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C

Origin of Product

United States

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